2-(4-(Difluoromethyl)phenyl)naphthalene
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Overview
Description
2-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 4-(difluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using higher concentrations of reactants, more efficient catalysts, and continuous flow reactors to improve yield and reduce production time. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring.
Scientific Research Applications
2-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved can vary depending on the application, but may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)naphthalene: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(4-Chlorophenyl)naphthalene: Contains a chlorine atom instead of a difluoromethyl group.
2-(4-Trifluoromethyl)phenyl)naphthalene: Has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H12F2 |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,17H |
InChI Key |
GOTSKHSRRQJIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(F)F |
Origin of Product |
United States |
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